11-Bromoundecyltrimethoxysilane
Overview
Description
11-Bromoundecyltrimethoxysilane is an organosilicon compound with the molecular formula C₁₄H₃₁BrO₃Si and a molecular weight of 355.38 g/mol . It is commonly used as a coupling agent and immobilizing agent in various scientific and industrial applications . The compound is characterized by its ability to form stable bonds with surfaces, making it useful in surface modification and functionalization processes .
Preparation Methods
11-Bromoundecyltrimethoxysilane can be synthesized through several synthetic routes. One common method involves the reaction of 11-bromoundecanol with trimethoxysilane in the presence of a catalyst . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. The reaction can be represented as follows:
11-Bromoundecanol+Trimethoxysilane→this compound
Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
11-Bromoundecyltrimethoxysilane undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common reagents used in these reactions include water for hydrolysis, nucleophiles for substitution, and various oxidizing and reducing agents . Major products formed from these reactions include silanols, substituted derivatives, and oxidized or reduced forms of the compound .
Scientific Research Applications
11-Bromoundecyltrimethoxysilane has a wide range of scientific research applications, including:
Surface Modification: It is used to modify the surface properties of materials, such as silicon or magnetic particles, by forming stable siloxane bonds.
Drug Delivery: The compound can be used to immobilize drugs on surfaces, allowing for targeted drug delivery to specific areas of the body.
Cancer Research: It has been shown to selectively bind to cancer cells, making it useful in cancer research and treatment.
Magnetic Resonance Spectroscopy and Microscopy: The compound is used in these techniques to image the location and size of particles on surfaces.
Mechanism of Action
The mechanism of action of 11-Bromoundecyltrimethoxysilane involves its ability to form stable bonds with surfaces through the hydrolysis of the trimethoxysilane group and subsequent formation of siloxane bonds. This allows the compound to immobilize other molecules on surfaces, making it useful in various applications . The bromine atom in the compound also allows for further functionalization through substitution reactions.
Comparison with Similar Compounds
11-Bromoundecyltrimethoxysilane can be compared with other similar compounds, such as:
11-Bromoundecyltriethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.
11-Bromoundecylsilane: Lacks the trimethoxysilane group, making it less suitable for surface modification applications.
Trimethoxyoctylsilane: Shorter carbon chain length, which may affect its ability to form stable bonds with surfaces.
The uniqueness of this compound lies in its combination of a long carbon chain and a trimethoxysilane group, which provides both hydrophobicity and the ability to form stable siloxane bonds .
Properties
IUPAC Name |
11-bromoundecyl(trimethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31BrO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLTZSGOMGZUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCBr)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31BrO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629841 | |
Record name | (11-Bromoundecyl)(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17947-99-8 | |
Record name | (11-Bromoundecyl)(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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